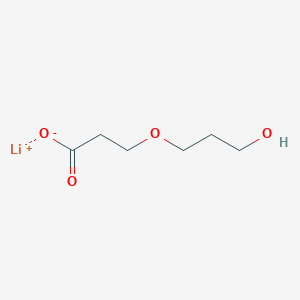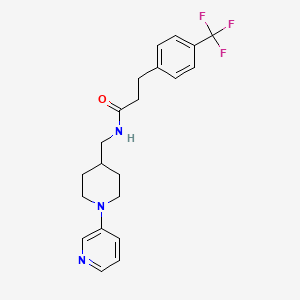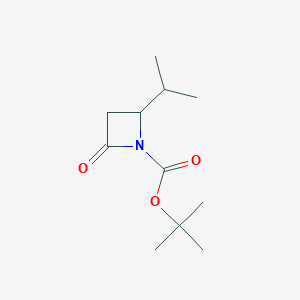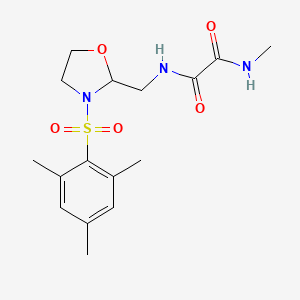
Propanoate de lithium 3-(3-hydroxypropoxy)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;3-(3-hydroxypropoxy)propanoate is a chemical compound with the molecular formula C6H11LiO4 It is a lithium salt of 3-(3-hydroxypropoxy)propanoic acid
Applications De Recherche Scientifique
Lithium;3-(3-hydroxypropoxy)propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary targets of Lithium 3-(3-hydroxypropoxy)propanoate are enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) .
Mode of Action
Lithium 3-(3-hydroxypropoxy)propanoate interacts with its targets by inhibiting their action. It is proposed that lithium’s therapeutic effects occur indirectly by augmenting a cascade of protective “fail-safe” pathways pre-configured to activate in response to a dangerous low cell [Mg++] situation . Lithium activates cell protection, as it neatly mimics a lowered intracellular [Mg++] level .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits signaling induced by Brain-Derived Neurotrophic Factor (BDNF), which has been implicated in depression, bipolar disorder, and dementia . By inhibiting GSK3B, lithium enhances the activity of BDNF .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window .
Result of Action
The molecular and cellular effects of Lithium 3-(3-hydroxypropoxy)propanoate’s action include the restoration of neurotransmission and correction of cellular dysfunction . It also has protective actions against neurodegenerative disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-(3-hydroxypropoxy)propanoate typically involves the reaction of 3-(3-hydroxypropoxy)propanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The general reaction can be represented as follows:
3-(3-hydroxypropoxy)propanoic acid+LiOH→Lithium;3-(3-hydroxypropoxy)propanoate+H2O
Industrial Production Methods
Industrial production methods for lithium;3-(3-hydroxypropoxy)propanoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;3-(3-hydroxypropoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can revert it back to an alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium carbonate (Li2CO3): Commonly used in the treatment of bipolar disorder.
Lithium citrate (Li3C6H5O7): Another lithium salt used for similar therapeutic purposes.
Lithium orotate (LiC5H3N2O4): Used as a dietary supplement for its potential mood-stabilizing effects.
Uniqueness
Lithium;3-(3-hydroxypropoxy)propanoate is unique due to its specific chemical structure, which imparts distinct properties and potential applications compared to other lithium salts. Its hydroxyl and propoxy groups provide additional sites for chemical modification, making it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
lithium;3-(3-hydroxypropoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4.Li/c7-3-1-4-10-5-2-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZMXSYURIKBGY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CO)COCCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11LiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2519002.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2519003.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2519005.png)
![1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B2519007.png)

![4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide](/img/structure/B2519009.png)
![1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2519010.png)
![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2519012.png)
![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2519013.png)
![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/new.no-structure.jpg)




